Cas no 4104-35-2 (5-Chloro-3-methylbenzo[c]isoxazole)

5-Chloro-3-methylbenzo[c]isoxazole is a heterocyclic compound featuring a benzo-fused isoxazole core with chloro and methyl substituents at the 5- and 3-positions, respectively. This structure imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the methyl group contributes to steric and electronic modulation. Its rigid aromatic framework is advantageous in designing bioactive molecules, particularly in medicinal chemistry for developing enzyme inhibitors or receptor modulators. High purity and well-defined functional groups ensure consistent performance in cross-coupling and cyclization reactions. Suitable for research applications requiring precise molecular scaffolds.
5-Chloro-3-methylbenzo[c]isoxazole structure
4104-35-2 structure
Product Name:5-Chloro-3-methylbenzo[c]isoxazole
CAS No:4104-35-2
MF:C8H6ClNO
MW:167.592340946198
MDL:MFCD27996551
CID:1095139
Update Time:2025-11-01

5-Chloro-3-methylbenzo[c]isoxazole Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-3-methylbenzo[c]isoxazole
    • 5-Chloro-3-methyl-2,1-benzoxazole
    • AK150287
    • FCH2518351
    • AX8287457
    • MDL: MFCD27996551
    • Inchi: 1S/C8H6ClNO/c1-5-7-4-6(9)2-3-8(7)10-11-5/h2-4H,1H3
    • InChI Key: ROULTALCAKGXHK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C=1)=C(C)ON=2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Topological Polar Surface Area: 26

5-Chloro-3-methylbenzo[c]isoxazole Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Sealed in dry,Room Temperature(BD272390)

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5-Chloro-3-methylbenzo[c]isoxazole Suppliers

Amadis Chemical Company Limited
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(CAS:4104-35-2)5-Chloro-3-methylbenzo[c]isoxazole
Order Number:A873166
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:38
Price ($):186.0
Email:sales@amadischem.com

Additional information on 5-Chloro-3-methylbenzo[c]isoxazole

Introduction to 5-Chloro-3-methylbenzo[c]isoxazole (CAS No. 4104-35-2)

5-Chloro-3-methylbenzo[c]isoxazole, identified by the chemical compound identifier CAS No. 4104-35-2, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzo[c]isoxazole class, a structural motif known for its broad spectrum of biological activities. The presence of a chlorine substituent at the 5-position and a methyl group at the 3-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The benzo[c]isoxazole core is a fused ring system consisting of a benzene ring and an isoxazole ring, which is characterized by the presence of an oxygen atom and a nitrogen atom in the five-membered ring. This structural feature contributes to the compound's ability to interact with various biological targets, including enzymes and receptors. The 5-Chloro-3-methylbenzo[c]isoxazole derivative has been studied for its potential pharmacological effects, particularly in the context of modulating inflammatory pathways and inhibiting specific enzymatic targets.

Recent advancements in medicinal chemistry have highlighted the importance of 5-Chloro-3-methylbenzo[c]isoxazole as a lead compound for developing novel therapeutic agents. Researchers have leveraged its structural flexibility to design derivatives with enhanced potency and selectivity. For instance, modifications at the chlorine and methyl positions have been explored to optimize binding affinity to biological targets. These efforts have led to the identification of compounds with promising preclinical activity in models of inflammation and neurodegeneration.

The chemical synthesis of 5-Chloro-3-methylbenzo[c]isoxazole involves multi-step organic reactions, typically starting from readily available aromatic precursors. The introduction of the isoxazole ring requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have streamlined the synthesis process, making it more efficient and scalable. These improvements are crucial for enabling large-scale production needed for preclinical and clinical studies.

In terms of biological activity, 5-Chloro-3-methylbenzo[c]isoxazole has been investigated for its potential role in modulating immune responses. Studies suggest that this compound may interact with inflammatory signaling pathways, potentially making it a candidate for treating chronic inflammatory diseases. Additionally, its ability to cross the blood-brain barrier has raised interest in its potential applications in neuropharmacology. Preclinical data indicate that derivatives of this compound may exhibit therapeutic effects in conditions such as Alzheimer's disease and Parkinson's disease by targeting specific neuronal pathways.

The pharmacokinetic properties of 5-Chloro-3-methylbenzo[c]isoxazole are also an area of active research. Understanding how this compound is metabolized and eliminated from the body is essential for optimizing its therapeutic index. Metabolic studies have revealed that it undergoes biotransformation via cytochrome P450 enzymes, which can influence its half-life and bioavailability. These insights are critical for designing dosing regimens that maximize efficacy while minimizing adverse effects.

One of the most exciting developments in the study of 5-Chloro-3-methylbenzo[c]isoxazole is its potential as a scaffold for structure-based drug design. Computational modeling techniques have been employed to predict how this compound interacts with biological targets at the molecular level. These simulations have helped identify key residues involved in binding, providing valuable guidance for rational drug design. By incorporating these insights into synthetic strategies, researchers aim to develop analogs with improved pharmacological profiles.

The versatility of 5-Chloro-3-methylbenzo[c]isoxazole as a lead compound has also prompted exploration in combinatorial chemistry and high-throughput screening (HTS). These approaches allow for the rapid generation and testing of large libraries of derivatives, accelerating the discovery process. HTS campaigns have identified several promising candidates with enhanced activity against target enzymes relevant to human diseases. Such findings underscore the significance of this compound in modern drug discovery efforts.

Future directions in the study of 5-Chloro-3-methylbenzo[c]isoxazole include exploring its role in translational medicine. By integrating preclinical findings with clinical data, researchers hope to validate its therapeutic potential in human populations. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this compound from bench to bedside. Additionally, investigating its mechanisms of action will provide deeper insights into its biological effects and inform future drug development strategies.

In conclusion, 5-Chloro-3-methylbenzo[c]isoxazole (CAS No. 4104-35-2) represents a compelling example of how structural diversity can be leveraged to discover novel therapeutic agents. Its unique chemical properties make it a valuable scaffold for drug discovery, with applications spanning multiple disease areas. As research continues to uncover new biological functions and synthetic methodologies improve, this compound is poised to play an increasingly important role in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4104-35-2)5-Chloro-3-methylbenzo[c]isoxazole
A873166
Purity:99%
Quantity:1g
Price ($):186.0
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